molecular formula C8H15N3O B13276147 3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol

3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol

Cat. No.: B13276147
M. Wt: 169.22 g/mol
InChI Key: IZJAAMCIRXXBNX-UHFFFAOYSA-N
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Description

3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol typically involves the reaction of 1,2,4-triazole derivatives with appropriate alkylating agents. One common method involves the use of 3,5-dimethyl-4H-1,2,4-triazole as a starting material, which is then reacted with butan-2-ol under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, purification steps, including distillation and crystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, as a plant growth regulator, it influences the biosynthesis of gibberellins by inhibiting key enzymes involved in the pathway . This leads to changes in hormone levels, affecting plant growth and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol is unique due to its specific structure, which allows it to interact with a variety of biological targets

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-(4,5-dimethyl-1,2,4-triazol-3-yl)butan-2-ol

InChI

InChI=1S/C8H15N3O/c1-5(6(2)12)8-10-9-7(3)11(8)4/h5-6,12H,1-4H3

InChI Key

IZJAAMCIRXXBNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C(C)C(C)O

Origin of Product

United States

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